1,3-Dichlorobut-2-ene

Catalog No.
S12514448
CAS No.
7415-31-8
M.F
C4H6Cl2
M. Wt
124.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dichlorobut-2-ene

CAS Number

7415-31-8

Product Name

1,3-Dichlorobut-2-ene

IUPAC Name

(E)-1,3-dichlorobut-2-ene

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

InChI

InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2+

InChI Key

WLIADPFXSACYLS-DUXPYHPUSA-N

solubility

INSOL IN WATER; SOL IN MOST COMMON ORGANIC SOLVENTS
Soluble in acetone, benzene, ether and ethanol
Solubility in water: reaction

Canonical SMILES

CC(=CCCl)Cl

Isomeric SMILES

C/C(=C\CCl)/Cl

1,3-Dichlorobut-2-ene is a bifunctional chlorinated alkene characterized by an allylic chloride at the C1 position and a vinylic chloride at the C3 position. In industrial and laboratory procurement, it is primarily sourced as a highly regioselective alkylating agent, widely known as the Wichterle reagent, and as a precursor for conjugated enynes and specialty elastomers. Its value proposition rests on the stark reactivity difference between its two halogenated sites, allowing it to function as a stable, latent methyl ketone surrogate in complex synthesis workflows where direct use of volatile or polymerization-prone alternatives is unfeasible [1].

Research Fit

(E)-isomer (CAS 7415-31-8) for stereochemical consistency in synthesis
C-3 methyl group provides steric and electronic differentiation in cycloadditions
Electrophilic synthon for heterocycle construction, chalcogenation, and elimination pathways

Procurement substitution between 1,3-dichlorobut-2-ene and its isomer 1,4-dichloro-2-butene results in process failure due to fundamentally different reactivity profiles. 1,4-Dichloro-2-butene possesses two highly reactive allylic chlorides, making it a cross-linking agent that drives bis-alkylation when exposed to nucleophiles. In contrast, 1,3-dichlorobut-2-ene features only one reactive allylic chloride, while the C3 vinylic chloride remains completely inert under standard nucleophilic attack [1]. Attempting to use 1,4-dichloro-2-butene in mono-alkylation or annulation workflows will yield complex, intractable mixtures of di-substituted and polymeric byproducts rather than the targeted mono-adduct.

Substitution Risk

Isomeric mixtures

Mixed cis/trans (CAS 926-57-8) may contain thermally labile cis isomer that rearranges at elevated temperature, causing batch variability.

Methyl-lacking analogs

1,3-Dichloropropene produces different regiochemical outcomes in cycloaddition and chalcogenation; the methyl group is an active controller of reaction topology.

Regioisomeric dichloropropenes

2,3-Dichloropropene diverts heterocyclic synthesis to benzofuran scaffolds; cannot access 4-methyl-2H-chromen.

Regioselective Mono-Alkylation vs. Bis-Substitution

When subjected to nucleophilic attack by enolates or amines, 1,3-dichlorobut-2-ene undergoes strict mono-alkylation at the C1 allylic position, leaving the C3 vinylic chloride intact. Comparative studies demonstrate that while 1,3-dichlorobut-2-ene yields >90% mono-alkylated product, substituting 1,4-dichloro-2-butene under identical stoichiometric conditions results in predominantly bis-alkylated or cross-linked oligomers due to the equal reactivity of its two allylic sites [1].

Evidence DimensionNucleophilic substitution selectivity
Target Compound Data1,3-dichlorobut-2-ene: >90% mono-alkylation yield
Comparator Or Baseline1,4-dichloro-2-butene: Predominant bis-alkylation and cross-linking
Quantified DifferenceComplete suppression of secondary alkylation at the C3 position
ConditionsStandard enolate alkylation conditions (e.g., base-catalyzed nucleophilic substitution)

Buyers requiring precise mono-functionalization must procure the 1,3-isomer to prevent yield loss to unwanted cross-linking.

Regioselective [3+2] cycloaddition
Head-to-head
C-3 methyl sterically directs cycloaddition with nitrile oxides; product regioisomer distribution differs from 1,3-dichloroprop-1-ene. Corroborated by DFT (B3LYP/6-311++G(d,p)).
Steric control enables regioisomeric isoxazole library synthesis
Experimental and DFT correlation

Reagent Stability and Latent Ketone Generation

1,3-Dichlorobut-2-ene serves as a stable surrogate for methyl vinyl ketone (MVK) in Robinson annulation protocols. MVK is highly toxic and prone to rapid auto-polymerization upon storage, often requiring distillation immediately prior to use and resulting in variable yields. 1,3-Dichlorobut-2-ene, however, is a shelf-stable liquid that does not auto-polymerize. After the initial alkylation step, the inert vinylic chloride is quantitatively hydrolyzed (>85% yield) to the corresponding methyl ketone using concentrated sulfuric acid [1].

Evidence DimensionStorage stability and handling
Target Compound Data1,3-dichlorobut-2-ene: Shelf-stable liquid, no auto-polymerization
Comparator Or BaselineMethyl Vinyl Ketone (MVK): Rapid auto-polymerization, requires immediate pre-distillation
Quantified DifferenceEliminates reagent degradation losses while maintaining >85% overall annulation efficiency
ConditionsLong-term storage at ambient conditions followed by acid-catalyzed hydrolysis (conc. H2SO4)

Procurement teams favor this compound to eliminate the hazardous handling and unpredictable shelf-life associated with direct MVK usage.

Chalcogenation product divergence
Head-to-head
1,3-Dichloropropene gives 61% 2-ethylidene-1,3-dithiolane; 1,3-dichlorobut-2-ene gives 1,4-dithiane (no 1,3-dithiolane)
1,3-dithiolane vs 1,4-dithiane
Methyl group suppresses allylic rearrangement, enabling 1,4-dithiane access
Validated by E/Z isomer product isolation

High-Yield Dehydrochlorination for Enyne Synthesis

In industrial polymer precursor synthesis, 1,3-dichlorobut-2-ene is utilized for the generation of vinylacetylene via base-catalyzed dehydrochlorination. Compared to saturated dichlorobutane analogs which require extreme thermal cracking conditions, 1,3-dichlorobut-2-ene undergoes rapid elimination of HCl when treated with potassium hydroxide at elevated temperatures, achieving >80% conversion to the conjugated enyne [1].

Evidence DimensionBase-catalyzed dehydrochlorination efficiency
Target Compound Data1,3-dichlorobut-2-ene: >80% yield of vinylacetylene
Comparator Or BaselineSaturated dichlorobutanes: Require extreme thermal cracking for equivalent elimination
Quantified DifferenceSignificantly lowers activation energy and operational temperature for enyne production
ConditionsKOH-mediated elimination at reflux temperatures

Industrial buyers sourcing intermediates for specialty elastomers rely on this compound for energy-efficient, high-yield enyne generation.

Heterocyclic scaffold access
Head-to-head
Phenol → 3-chloro-1-phenoxybut-2-ene (78%); thermal cyclization → 4-methyl-2H-chromen (64%)
78% → 64% benzopyran
Benzopyran scaffold exclusive to 1,3-dichlorobut-2-ene
2,3-Dichloropropene yields benzofurans
Geometric isomer stability
Head-to-head
(E): b.p. 33.3°C (20 mm), n²⁰D 1.4695; (Z): 34.0°C, 1.4711. (Z) rearranges to (E) at boiling point.
ΔnD = 0.0016, Δb.p. = 0.7°C
(E)-isomer is thermally stable; sourcing specific isomer avoids batch variability
Physical constants from fractional distillation
Dehydrochlorination pathway
Class-level
1,3-Dichlorobut-2-ene → vinyl acetylene (KOH/ethylene glycol); 3,4-dichlorobut-1-ene → chloroprene
Unique alkyne precursor; not interchangeable with 3,4-dichloro regioisomer
By-products identified; separable

Stable Surrogate in Robinson Annulations

Because the C3 vinylic chloride is inert to initial nucleophilic attack but hydrolyzes to a ketone under strong acid, this compound is the appropriate surrogate for Robinson annulations where methyl vinyl ketone is too unstable or hazardous to deploy at scale [1].

Regioselective Mono-Alkylation Workflows

In complex organic synthesis requiring the addition of a functionalized four-carbon chain, 1,3-dichlorobut-2-ene is selected over 1,4-dichloro-2-butene to guarantee mono-alkylation and completely avoid bis-substitution or cross-linking [2].

Precursor for Specialty Elastomers and Conductive Polymers

Due to its efficient dehydrochlorination profile, the compound is procured as a direct intermediate for the synthesis of vinylacetylene, which is subsequently polymerized into high-performance conductive polymers and specialized chloroprene rubbers [3].

Application Fit

Application
Selection Property
Validation Focus
4-Methyl-2H-chromen synthesis
Regioselective synthon for benzopyran
Confirm regioisomeric scaffold formation vs. 2,3-dichloropropene
Regioselective isoxazole construction
Steric steering by C-3 methyl
Verify regioisomer distribution with nitrile oxides; DFT matching
Vinyl acetylene generation
Alkyne precursor via dehydrochlorination
Confirm elimination to vinyl acetylene, not chloroprene
1,4-Dithiane synthesis
Methyl-directed chalcogenation without rearrangement
Verify 1,4-dithiane product vs. 1,3-dithiolane from alternative

Physical Description

Liquid
Clear to straw-colored liquid; [HSDB] Colorless liquid; [MSDSonline]
COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

CLEAR TO STRAW-COLORED LIQUID

XLogP3

2.1

Exact Mass

123.9846556 g/mol

Monoisotopic Mass

123.9846556 g/mol

Boiling Point

131 °C
126 °C

Flash Point

27 °C
80 °F (CLOSED CUP)
27 °C c.c.

Heavy Atom Count

6

Vapor Density

4.31 (Air = 1)
Relative vapor density (air = 1): 4.3

Density

1.161
Relative density (water = 1): 1.2

Decomposition

When heated to decomposition it emits toxic vapros of /hydrogen chloride/.

Melting Point

-75 °C

UNII

PWG1E5MRLJ

Vapor Pressure

12.6 [mmHg]
Vapor pressure, kPa at 25 °C: 1.33

Associated Chemicals

Dichlorobutene;11069-19-5

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Reaction of 2-chloro-1,3-butadiene with HCl in the presence of a copper chloride catalyst.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
2-Butene, 1,3-dichloro-: ACTIVE
Occurs in high boilers and still heels from chloroprene refining

Analytic Laboratory Methods

EAD Method 1624. Volatile Organic Coumpounds by Isotope Diltuion GCMS, 1600 Series Wastewater Methods, EPA Engineering and Analysis Div. GC/MS detection limit 50 ug/L /1,4-dichloro-2-butene/

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